4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex heterocyclic compound that features a unique arrangement of nitrogen and chlorine atoms within its structure. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one atom or group within the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole can be compared with other triazole derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[1,5-a]pyrimidine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities .
Properties
Molecular Formula |
C13H14ClN7 |
---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
8-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H14ClN7/c1-9-17-18-13-12(15-2-3-21(9)13)19-5-10(6-19)7-20-8-11(14)4-16-20/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
LQLCZICMZQNJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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